Bienvenue dans la boutique en ligne BenchChem!

DprE1-IN-2

Tuberculosis DprE1 inhibition Antimycobacterial

Select DprE1-IN-2 (compound 18) for your tuberculosis drug discovery programs. This 1,4-azaindole derivative delivers noncovalent DprE1 inhibition (IC50 28 nM, Mtb MIC 0.39 µM) without the PDE6 off-target activity that complicates covalent BTZs or earlier azaindoles. High aqueous solubility (464 µM) prevents assay precipitation, while established mouse PK (Cmax 70 µM at 100 mg/kg oral; rat F=87%) supports robust in vivo PK/PD studies. Use as a benchmark for medicinal chemistry optimization of next-generation noncovalent DprE1 inhibitors.

Molecular Formula C19H24N6O2
Molecular Weight 368.4 g/mol
Cat. No. B608917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDprE1-IN-2
Molecular FormulaC19H24N6O2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)N(C)C)C)C(=O)NCCO)N=C1
InChIInChI=1S/C19H24N6O2/c1-12-7-16-17(21-8-12)14(19(27)20-5-6-26)9-25(16)10-15-13(2)18(24(3)4)23-11-22-15/h7-9,11,26H,5-6,10H2,1-4H3,(H,20,27)
InChIKeyBLNAAWXUNQHVNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DprE1-IN-2: A Potent, Noncovalent DprE1 Inhibitor for Antitubercular Research


DprE1-IN-2 (compound 18) is a 1,4-azaindole derivative that acts as a potent, noncovalent inhibitor of the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). It has been identified as a lead-optimized compound with an IC50 of 28 nM against DprE1 and demonstrates strong in vitro activity against *Mycobacterium tuberculosis* (Mtb) [1]. The compound is characterized by a molecular weight of 368.43 g/mol and the molecular formula C19H24N6O2 . Its noncovalent mode of inhibition distinguishes it from covalent inhibitors like benzothiazinones (BTZs), and it represents a member of the 1,4-azaindole class that was specifically optimized to overcome the metabolic instability and PDE6 off-target activity associated with earlier DprE1 inhibitors [2].

Why DprE1-IN-2 Cannot Be Directly Substituted with Other In-Class DprE1 Inhibitors


DprE1 inhibitors are not a homogeneous class; they differ significantly in their mechanism of action (covalent vs. noncovalent), their metabolic stability, and their off-target profiles, particularly regarding phosphodiesterase 6 (PDE6) inhibition. The 1,4-azaindole series, to which DprE1-IN-2 belongs, was specifically optimized to address the high mouse metabolic turnover and PDE6 liabilities that plagued earlier lead compounds in this series [1]. DprE1-IN-2 itself was selected from a panel of optimized analogs for its superior balance of potency, solubility, and safety profile. Therefore, substituting DprE1-IN-2 with another in-class inhibitor, such as an earlier 1,4-azaindole (e.g., compound 11 or 17), a covalent benzothiazinone (e.g., BTZ043), or even a structurally distinct noncovalent inhibitor (e.g., TBA-7371), will result in a different experimental outcome. The quantitative evidence presented below details these critical points of differentiation, which are essential for researchers to consider when selecting the appropriate tool compound for their specific assay conditions or in vivo model.

Quantitative Evidence Guide: Differentiating DprE1-IN-2 from Key Comparators


Comparative DprE1 Inhibitory Potency and Cellular Activity of 1,4-Azaindole Analogs

DprE1-IN-2 (compound 18) demonstrates potent inhibition of DprE1 (IC50 = 28 nM) and strong antimycobacterial activity against Mtb H37Rv (MIC = 0.39 µM). In a head-to-head comparison with its close structural analogs from the same lead optimization study, compound 18 shows a superior profile in terms of both target engagement and whole-cell activity. Compared to compound 11, it maintains equivalent MIC (0.39 µM) but with a significantly improved solubility (464 µM vs. 4 µM) and a clean PDE6 safety profile (IC50 >100 µM vs. 1 µM). Compared to compounds 12 and 19, compound 18 exhibits a 2-fold lower MIC (0.39 µM vs. 0.78 µM) [1].

Tuberculosis DprE1 inhibition Antimycobacterial

Improved Aqueous Solubility Profile Compared to Lead 1,4-Azaindole Compounds

A key limitation of early 1,4-azaindole leads was poor aqueous solubility, which hindered in vivo formulation and potentially confounded activity measurements. DprE1-IN-2 (compound 18) was specifically designed with a hydroxyethyl amide side chain to address this issue. As a result, compound 18 exhibits an aqueous solubility of 464 µM, which is a 116-fold and 155-fold improvement over the earlier lead compounds 11 (4 µM) and 17 (3 µM), respectively [1]. It also shows >2-fold higher solubility than the optimized analog 25 (129 µM) [1].

Solubility Drug formulation DMPK

Elimination of PDE6 Off-Target Activity: A Key Differentiator from Earlier 1,4-Azaindoles and TBA-7371

Phosphodiesterase 6 (PDE6) inhibition is a known off-target liability for many DprE1 inhibitors, including earlier 1,4-azaindoles (compound 11, IC50 = 1 µM) and the clinical candidate TBA-7371 (DprE1-IN-1, PDE6 IC50 = 4-6 µM) [1]. DprE1-IN-2 (compound 18) was specifically optimized to eliminate this liability. It exhibits a PDE6 IC50 of >100 µM, representing a >100-fold improvement in selectivity over compound 11 and a >25-fold improvement over TBA-7371 [1].

Selectivity PDE6 Off-target

Favorable Pharmacokinetic Profile in Mice: High Cmax and Oral Bioavailability

In vivo pharmacokinetic (PK) studies in BALB/c mice demonstrate that DprE1-IN-2 achieves a high maximum plasma concentration (Cmax) of 70 µM following a 100 mg/kg oral dose, with a half-life (t1/2) of 0.9 hours . In a separate rat PK study, compound 18 exhibited an oral bioavailability (F) of 87% [1]. These data are critical for planning in vivo efficacy studies. While the mouse half-life is relatively short, the high Cmax (which is >180-fold above the in vitro MIC of 0.39 µM) and excellent oral bioavailability in rats support its use in proof-of-concept animal models.

Pharmacokinetics Oral bioavailability In vivo

Superior Potency Compared to the Noncovalent Inhibitor DprE1-IN-4

When comparing noncovalent DprE1 inhibitors, DprE1-IN-2 demonstrates significantly higher target engagement potency than DprE1-IN-4. DprE1-IN-2 inhibits DprE1 with an IC50 of 28 nM , whereas DprE1-IN-4 is reported to have an IC50 of 0.90 µg/mL, which corresponds to approximately 2.4 µM (based on a molecular weight of ~368 g/mol) . This represents an ~86-fold difference in potency in favor of DprE1-IN-2.

DprE1 Noncovalent inhibitor Potency

Optimal Research Applications for DprE1-IN-2 Based on Its Differentiated Profile


In Vitro Target Engagement and Mechanism-of-Action Studies Requiring a Potent, Soluble, and Selective Tool Compound

DprE1-IN-2 is ideally suited for biochemical and cellular assays aimed at dissecting DprE1 function in mycobacteria. Its potent DprE1 inhibition (IC50 = 28 nM) combined with strong cellular activity (Mtb MIC = 0.39 µM) provides a robust window for observing on-target effects . Critically, its high aqueous solubility (464 µM) [1] minimizes the risk of compound precipitation in assay media, ensuring reliable dose-response data. Furthermore, its clean profile against PDE6 (IC50 >100 µM) [2] and lack of CYP inhibition [1] make it a superior choice over earlier 1,4-azaindoles (e.g., compound 11) or TBA-7371, which exhibit significant PDE6 off-target activity that could confound results in cellular or in vivo systems.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Proof-of-Concept Efficacy Studies in Rodent Models

The defined in vivo PK profile of DprE1-IN-2 makes it a valuable compound for establishing PK/PD relationships in rodent models of tuberculosis. Researchers can leverage the established mouse PK parameters (Cmax = 70 µM, t1/2 = 0.9 h at 100 mg/kg oral) to design dosing regimens that achieve plasma concentrations well above the in vitro MIC. Its high oral bioavailability in rats (F = 87%) [1] supports its use in chronic infection models where oral dosing is required. The high solubility facilitates formulation for oral gavage or intravenous administration. Importantly, the lack of PDE6 liability [2] reduces the risk of observing off-target toxicities that could limit dosing or confound efficacy readouts.

Structure-Activity Relationship (SAR) Studies for Optimizing Noncovalent DprE1 Inhibitors

DprE1-IN-2 serves as an excellent reference compound and benchmark for medicinal chemistry efforts focused on noncovalent DprE1 inhibitors. Its balanced profile of potency, solubility, and safety provides a high bar for new analogs to surpass. The detailed SAR data available from the lead optimization study [1] allows researchers to directly compare the impact of specific structural modifications (e.g., the hydroxyethyl amide side chain) on key parameters like solubility and metabolic stability. By using DprE1-IN-2 as a control, chemists can more rapidly identify new molecules that maintain or improve upon its favorable properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for DprE1-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.